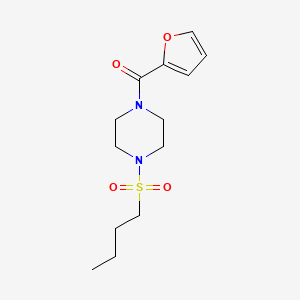![molecular formula C18H19N3O3 B4772758 N-[3-(acetylamino)phenyl]-3-(propionylamino)benzamide](/img/structure/B4772758.png)
N-[3-(acetylamino)phenyl]-3-(propionylamino)benzamide
描述
N-[3-(acetylamino)phenyl]-3-(propionylamino)benzamide, also known as APB, is a chemical compound with potential applications in scientific research. APB is a benzamide derivative that has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments.
作用机制
N-[3-(acetylamino)phenyl]-3-(propionylamino)benzamide inhibits the activity of the TRPV1 receptor by binding to a specific site on the receptor. This binding prevents the receptor from being activated by stimuli such as heat and capsaicin, which are known to activate the TRPV1 receptor.
Biochemical and Physiological Effects:
The inhibition of the TRPV1 receptor by N-[3-(acetylamino)phenyl]-3-(propionylamino)benzamide has been shown to have a number of biochemical and physiological effects. These effects include a reduction in pain sensation and inflammation, as well as a decrease in the release of neurotransmitters such as glutamate and substance P.
实验室实验的优点和局限性
N-[3-(acetylamino)phenyl]-3-(propionylamino)benzamide has a number of potential advantages and limitations for laboratory experiments. One advantage is that it has a high degree of selectivity for the TRPV1 receptor, which makes it useful for studying the role of this receptor in pain sensation and inflammation. However, one limitation is that N-[3-(acetylamino)phenyl]-3-(propionylamino)benzamide may have off-target effects on other receptors or enzymes, which could complicate the interpretation of experimental results.
未来方向
There are a number of potential future directions for research on N-[3-(acetylamino)phenyl]-3-(propionylamino)benzamide. One direction is to further explore the potential therapeutic applications of N-[3-(acetylamino)phenyl]-3-(propionylamino)benzamide in the treatment of chronic pain and inflammation. Another direction is to investigate the potential off-target effects of N-[3-(acetylamino)phenyl]-3-(propionylamino)benzamide on other receptors or enzymes, in order to better understand its mechanism of action. Additionally, research could be conducted to develop more selective and potent inhibitors of the TRPV1 receptor, which could have even greater potential as therapeutic agents.
科学研究应用
N-[3-(acetylamino)phenyl]-3-(propionylamino)benzamide has been studied for its potential applications in scientific research, particularly in the field of neuroscience. N-[3-(acetylamino)phenyl]-3-(propionylamino)benzamide has been shown to inhibit the activity of the TRPV1 receptor, which is involved in pain sensation and inflammation. This inhibition may have potential therapeutic applications in the treatment of chronic pain and inflammation.
属性
IUPAC Name |
N-(3-acetamidophenyl)-3-(propanoylamino)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3/c1-3-17(23)20-14-7-4-6-13(10-14)18(24)21-16-9-5-8-15(11-16)19-12(2)22/h4-11H,3H2,1-2H3,(H,19,22)(H,20,23)(H,21,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAEZCZJJAKXWEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=CC(=C1)C(=O)NC2=CC=CC(=C2)NC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-acetamidophenyl)-3-(propanoylamino)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(4-chloro-2-fluorophenyl)-N'-[2-(3-chlorophenyl)ethyl]urea](/img/structure/B4772681.png)
![3-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B4772687.png)
![3-[3-bromo-4-(dimethylamino)phenyl]-2-cyano-N-(3-methylphenyl)acrylamide](/img/structure/B4772692.png)

![methyl 3-[({2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}amino)carbonyl]benzoate](/img/structure/B4772716.png)
![2-methyl-N-[4-oxo-5-(2-oxo-1-pentyl-1,2-dihydro-3H-indol-3-ylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide](/img/structure/B4772727.png)
![5-({[3-(4-chlorophenoxy)-5-nitrophenyl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4772734.png)
![2-{4-[(6-cyclopropyl-1-propyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]-1-piperazinyl}-4-methylquinoline](/img/structure/B4772740.png)
![N-isopropyl-1'-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-ylcarbonyl)-1,4'-bipiperidine-4-carboxamide](/img/structure/B4772748.png)

![N-[4-cyano-1-(4,6-dimethyl-2-pyrimidinyl)-1H-pyrazol-5-yl]-2-ethylbutanamide](/img/structure/B4772766.png)
![1'-{2-[(2,5-dichlorophenyl)amino]-2-oxoethyl}-1,4'-bipiperidine-4'-carboxamide](/img/structure/B4772768.png)
![N-[5-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)-2-methylphenyl]benzamide](/img/structure/B4772773.png)
![N-{2-[(4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)oxy]ethyl}acetamide](/img/structure/B4772781.png)